Perforatumone
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,3,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-4-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52O5/c1-22(2)13-12-18-33(11)27(15-14-23(3)4)21-34(19-16-24(5)6)31(38)35(40-32(34)39,20-17-25(7)8)30(33)29(37)28(36)26(9)10/h13-14,16-17,26-27,30H,12,15,18-21H2,1-11H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEFUUIAPRQDDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)C1C(C(CC2(C(=O)C1(OC2=O)CC=C(C)C)CC=C(C)C)CC=C(C)C)(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Advanced Isolation Methodologies for Perforatumone
Botanical and Biological Sources of Perforatumone Isolation
This compound is a phytochemical primarily isolated from the plant Hypericum perforatum, commonly known as St. John's Wort. rsc.orgbiosynth.com This flowering plant is the principal natural source of the compound. biosynth.com Hypericum perforatum is rich in a diverse array of secondary metabolites, which are classified into several major groups, including naphthodianthrones, flavonoids, xanthones, and phloroglucinols. nih.govresearchgate.netnih.gov this compound belongs to the phloroglucinol (B13840) derivatives class, a group of compounds that also includes the well-known hyperforin (B191548). rsc.orgnih.gov
While Hypericum perforatum is the most cited source, the Hypericum genus, comprising over 450 species, is generally known for being a rich source of acyl-phloroglucinols. nih.gov Other compounds in this class that have been identified from various Hypericum species include adhyperforin, uliginosin A and B, drummondins A–F, and saroaspidins A–C. nih.gov The concentration of these active chemicals can vary significantly between individual plants and populations. wikipedia.org this compound itself is noted for its novel carbon skeleton, featuring an unprecedented 7-oxabicyclo[4.2.1]nonane-8,9-dione framework. jst.go.jp
Table 1: Major Phytochemical Classes in Hypericum perforatum
| Chemical Class | Examples | Reference |
|---|---|---|
| Phloroglucinol Derivatives | Hyperforin, Adhyperforin, this compound | nih.gov, nih.gov |
| Naphthodianthrones | Hypericin (B1674126), Pseudohypericin | nih.gov, dergipark.org.tr |
| Flavonoids | Quercetin, Rutin, Kaempferol, Biapigenin | nih.gov, dergipark.org.tr |
| Xanthones | (Concentration: 1.28 mg/100 g) | nih.gov |
Optimized Extraction Protocols for this compound from Biological Matrices
The extraction of this compound and related phloroglucinols from plant material requires carefully optimized protocols to ensure high yield and prevent degradation of these often unstable compounds. nih.gov Researchers have employed a range of conventional and advanced techniques to isolate these metabolites from the biological matrix of Hypericum species. mdpi.com
Commonly reported extraction methods include maceration and Soxhlet extraction using various solvents. mdpi.comresearchgate.net Ethanol (B145695) and methanol (B129727) are the most frequently used solvents for extracting compounds from the Hypericum genus. mdpi.comresearchgate.net However, methods involving high heat, such as Soxhlet extraction, can risk destroying thermally unstable compounds like many prenylated acyl-phloroglucinols. nih.gov
To mitigate degradation, advanced protocols have been developed. One such method involves grinding the dried plant material in liquid nitrogen and using sonication (ultrasonic-assisted extraction) during the extraction with a solvent like methanol. nih.gov This approach avoids high temperatures and minimizes the oxidation of sensitive compounds. nih.gov Another innovative technique involves maceration in olive oil, followed by a subsequent liquid-liquid extraction using dimethyl sulfoxide (B87167) (DMSO) to selectively recover phenolic compounds. researchgate.net
Table 2: Comparison of Extraction Methods for Hypericum Phytochemicals
| Extraction Method | Solvents | Key Features | Reference |
|---|---|---|---|
| Maceration | Ethanol, Methanol | Simple, widely used for a range of phytochemicals. | mdpi.com, researchgate.net |
| Soxhlet Extraction | Ethanol | Continuous extraction process; can be harsh for thermally labile compounds. | researchgate.net, nih.gov |
| Ultrasonic-Assisted Extraction | Methanol | Uses ultrasonic waves to enhance extraction; suitable for heat-sensitive compounds. | nih.gov, researchgate.net |
| Olive Oil Maceration with DMSO | Olive Oil, DMSO | A two-step process aimed at extracting phenolic compounds into an oil phase, then into DMSO. | researchgate.net |
Multi-Stage Chromatographic and Preparative Techniques for this compound Purification
Following initial extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate pure this compound. This is achieved through a series of multi-stage chromatographic techniques that separate molecules based on their physical and chemical properties, such as polarity, size, and affinity for the stationary phase. slideshare.netneu.edu.tr
A typical purification workflow begins with a preliminary separation using column chromatography . analytica-world.com Techniques like low-pressure liquid chromatography (LPLC) on a reversed-phase stationary phase or size-exclusion chromatography using gels like Sephadex LH-20 with methanol or ethanol as the mobile phase are often employed for initial fractionation of the crude extract. mdpi.comnih.govsci-hub.st
For finer purification, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the preferred methods due to their high resolution and speed. mdpi.com Specifically, preparative HPLC is used to isolate larger quantities of a specific compound. For instance, a methanol extract of Hypericum can be subjected to semipreparative HPLC to separate it into different fractions based on polarity, allowing for the isolation of the acyl-phloroglucinol-rich fraction. nih.gov Following initial separation, techniques like preparative Thin-Layer Chromatography (TLC) on silica (B1680970) gel can be used for further purification of the collected fractions. nih.gov The final step often involves purification by flash chromatography on silica gel using a gradient of ethyl acetate (B1210297) in n-hexane as the eluent to yield the pure compound. acs.org
Methodological Advancements in High-Throughput Isolation of this compound
The demand for pure phytochemicals for research has driven advancements toward more efficient and higher-throughput isolation methodologies. While specific high-throughput methods solely for this compound are not extensively documented, progress in the separation of compounds from Hypericum perforatum points to significant methodological improvements.
One key advancement is the development and application of macroporous resin column chromatography . mdpi.com These resins can be selected for their specific affinities, allowing for a more targeted and rapid initial purification step compared to traditional silica or Sephadex columns. Coupling these resin techniques with preparative liquid chromatography creates a powerful and efficient system for isolating compounds like hypericin, and by extension, other complex molecules from Hypericum extracts. mdpi.com
Biosynthetic Pathways and Mechanistic Enzymology of Perforatumone
Proposed Biosynthetic Precursors and Key Intermediates in Perforatumone Formation
The biosynthesis of this compound, like other PPAPs, is a hybrid pathway that draws precursors from both the polyketide and the methylerythritol phosphate (B84403) (MEP) pathways. nih.govnih.gov The core acylphloroglucinol structure is assembled via a polyketide-type mechanism, while the characteristic prenyl side chains are derived from isoprenoid units originating from the MEP pathway. researchgate.netnih.gov
The initial proposed steps in the formation of the phloroglucinol (B13840) core involve the condensation of an acyl-CoA starter unit with three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS). researchgate.netuni-regensburg.de For many PPAPs, the starter unit is derived from branched-chain amino acids; for instance, isobutyryl-CoA (from valine) or isovaleryl-CoA (from leucine). researchgate.net This is followed by intramolecular cyclization, likely a Dieckmann condensation, to yield the acylphloroglucinol scaffold. researchgate.netresearchgate.net
Subsequent to the formation of the acylphloroglucinol core, a series of prenylation reactions occur. These reactions are catalyzed by prenyltransferases (PTs) and utilize dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP) as prenyl donors, which are products of the MEP pathway. researchgate.netresearchgate.net These prenylation steps lead to the formation of a monocyclic polyprenylated acylphloroglucinol (MPAP).
A key intermediate in the biosynthesis of this compound is a bicyclic polyprenylated acylphloroglucinol (BPAP), specifically an endo-BPAP. cas.cn It is hypothesized that this compound (hyphenrone A) is formed through the oxidative cleavage of the C-1/C-9 bond of this endo-BPAP precursor. cas.cn This cleavage event is a defining characteristic of seco-PPAPs and represents a significant branch point from the biosynthesis of more common bicyclic PPAPs like hyperforin (B191548).
A plausible biosynthetic pathway is outlined below:
Formation of Acyl-CoA Starter Unit: Derived from amino acid metabolism (e.g., Isobutyryl-CoA).
Polyketide Synthesis: Condensation with three Malonyl-CoA units, catalyzed by a Type III PKS.
Cyclization: Intramolecular cyclization to form the acylphloroglucinol core.
Polyprenylation: A series of prenylation events catalyzed by prenyltransferases using DMAPP and GPP to form an MPAP.
Bicyclization: Intramolecular cyclization of the MPAP to form a bicyclo[3.3.1]nonane core, resulting in an endo-BPAP intermediate.
Oxidative Cleavage: Cleavage of the C-1/C-9 bond of the endo-BPAP to yield the characteristic seco-PPAP skeleton of this compound (hyphenrone A).
Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis
| Step | Precursor/Intermediate | Metabolic Pathway of Origin/Formation | Key Enzyme Class |
| 1 | Isobutyryl-CoA (example) | Branched-chain amino acid catabolism | - |
| 2 | Malonyl-CoA | Fatty acid synthesis | - |
| 3 | Acylphloroglucinol | Polyketide synthesis | Type III Polyketide Synthase (PKS) |
| 4 | Dimethylallyl pyrophosphate (DMAPP) | Methylerythritol phosphate (MEP) pathway | - |
| 5 | Geranyl pyrophosphate (GPP) | Methylerythritol phosphate (MEP) pathway | - |
| 6 | Monocyclic Polyprenylated Acylphloroglucinol (MPAP) | Polyprenylation | Prenyltransferase (PT) |
| 7 | endo-Bicyclic Polyprenylated Acylphloroglucinol (endo-BPAP) | Intramolecular Cyclization | Cyclase (putative) |
| 8 | This compound (hyphenrone A) | Oxidative Cleavage | Oxidoreductase/Lyase (putative) |
Elucidation of Enzyme Systems and Catalytic Mechanisms Driving this compound Biosynthesis
The enzymatic machinery responsible for this compound biosynthesis is complex and not yet fully characterized. However, based on the proposed pathway and studies of related compounds, key enzyme families can be identified.
Polyketide Synthases (PKS): Type III PKSs are crucial for the formation of the acylphloroglucinol core. These enzymes catalyze the iterative decarboxylative condensation of malonyl-CoA units with a starter acyl-CoA. uni-regensburg.de The specificity of the PKS for the starter unit and its control over the cyclization of the polyketide intermediate are critical for determining the final structure of the phloroglucinol core.
Prenyltransferases (PTs): Aromatic prenyltransferases are responsible for attaching the isoprenoid side chains to the phloroglucinol ring. researchgate.net These enzymes, often membrane-bound, catalyze the electrophilic addition of the prenyl pyrophosphate donor (DMAPP or GPP) to the nucleophilic aromatic core. The number, position, and type of prenyl groups added are determined by the specific PTs involved. In Hypericum species, prenyltransferase activities have been identified that are involved in the initial prenylation steps of PPAP biosynthesis. nih.gov
Cyclases: The formation of the bicyclo[3.3.1]nonane core of the BPAP intermediate from the MPAP precursor requires a cyclase. The exact mechanism and the enzyme responsible are still under investigation but likely involve an intramolecular cyclization reaction. researchgate.net
Oxidative Enzymes: The most distinctive step in this compound biosynthesis is the cleavage of the C-1/C-9 bond of the bicyclic intermediate. This transformation is likely catalyzed by an oxidative enzyme, such as a cytochrome P450 monooxygenase or a dioxygenase. cas.cn These enzymes could hydroxylate the carbon backbone, leading to a rearrangement and subsequent bond cleavage to form the seco-structure. The biomimetic synthesis of hyphenrone A supports the plausibility of such an oxidative rearrangement. nih.gov
Genetic and Transcriptomic Analysis of this compound Production in Source Organisms
Genetic and transcriptomic analyses of Hypericum species, particularly H. perforatum and H. henryi, have provided valuable insights into the genetic basis of PPAP biosynthesis. While no genes have been definitively assigned to this compound synthesis, these studies have identified a large number of candidate genes.
De novo transcriptome sequencing of H. perforatum has led to the identification of thousands of unigenes associated with secondary metabolic pathways. semanticscholar.orgplos.orgnih.gov Notably, a significant number of unigenes have been classified as potential Type III polyketide synthases, the enzyme class responsible for synthesizing the phloroglucinol core of PPAPs. semanticscholar.orgnih.gov Furthermore, numerous unigenes homologous to transcription factor families like NAC, C2H2, and MYB have been identified, which may play a role in regulating the expression of biosynthetic genes. semanticscholar.org
Comparative transcriptome analyses between different tissues or species of Hypericum can help to narrow down the candidate genes. For example, genes that are highly expressed in tissues where this compound accumulates would be strong candidates for involvement in its biosynthesis. Although much of the transcriptomic work has focused on hypericin (B1674126) and hyperforin in H. perforatum, the data provides a rich resource for mining for homologous genes in H. henryi, the source of hyphenrone A (this compound). nih.govresearchgate.net
Table 2: Summary of Transcriptomic Findings in Hypericum perforatum Relevant to PPAP Biosynthesis
| Finding | Number of Unigenes Identified | Implication for this compound Biosynthesis | Reference(s) |
| Unigenes assigned to secondary metabolic pathways | 2,359 | Provides a pool of candidate genes for all secondary metabolism. | semanticscholar.orgnih.gov |
| Potential Type III Polyketide Synthase unigenes | 2,291 | Strong candidates for the synthesis of the phloroglucinol core. | semanticscholar.orgnih.gov |
| Unigenes homologous to known transcription factor families | 1,772 | Potential regulators of the this compound biosynthetic pathway. | semanticscholar.org |
Chemoenzymatic and Synthetic Biology Approaches to this compound Pathway Reconstruction
The reconstruction of the this compound biosynthetic pathway using chemoenzymatic and synthetic biology approaches is still in its nascent stages. However, the principles for such endeavors have been established through work on other complex natural products.
Biomimetic Synthesis: A significant step towards understanding the formation of this compound was its biomimetic synthesis, which led to the revision of its structure to hyphenrone A. nih.gov This type of synthesis, which mimics a proposed biosynthetic step, provides strong evidence for the plausibility of a particular pathway. The successful synthesis of hyphenrone A from a BPAP-like precursor supports the proposed oxidative cleavage and rearrangement. cas.cnrsc.org
Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to create a synthetic route to a target molecule. researchgate.net For this compound, one could envision the chemical synthesis of the acylphloroglucinol core, followed by enzymatic prenylation using isolated prenyltransferases. The final oxidative cleavage and rearrangement steps could potentially be achieved using either chemical reagents that mimic the enzymatic reaction or by employing the yet-to-be-identified enzymes.
Synthetic Biology: Synthetic biology offers the potential to reconstruct the entire biosynthetic pathway in a heterologous host, such as yeast or E. coli. nih.gov This would involve identifying and cloning all the necessary genes from H. henryi—including the PKS, PTs, and the specific oxidative enzymes—and expressing them in the host organism. While this is a challenging undertaking due to the complexity of the pathway and the membrane-associated nature of some enzymes, it holds great promise for the sustainable production of this compound and other valuable PPAPs. nih.gov The development of synthetic strategies for other PPAPs, like clusianone, showcases the potential of these approaches. duke.edu
Total Synthesis and Strategic Chemical Modification of Perforatumone Analogues
Seminal and Contemporary Approaches to the Total Synthesis of the Perforatumone Core Structure
The synthesis of the this compound core, often featuring a bridged bicyclic system, presents a formidable challenge that has spurred the development of innovative and elegant chemical strategies.
Retrosynthetic Analysis and Key Reaction Strategies for this compound Total Synthesis
Retrosynthetic analysis, a technique for planning a synthesis by working backward from the target molecule, reveals several key disconnections for the this compound scaffold. amazonaws.comtgc.ac.in A common strategy involves dissecting the molecule into more manageable and synthetically accessible fragments. For instance, some approaches have focused on the synthesis of distinct "upper" and "lower" segments of the molecule, which are later coupled. jst.go.jp
Key reaction strategies often employed in the synthesis of complex cores like this compound include:
Cascade Reactions: To rapidly build molecular complexity from simpler precursors. A Lewis acid-catalyzed epoxide-opening cascade cyclization has been effectively used to construct the bicyclo[3.3.1]nonane core found in related PPAPs like hyperforin (B191548), setting key quaternary stereocenters in the process. acs.org
Ring-Forming Reactions: Methods for constructing medium-sized rings are critical. capes.gov.br The Pauson-Khand reaction, a powerful tool for creating cyclopentenones, has been adapted for the synthesis of related complex structures. organic-chemistry.org
Strategic Bond Formations: The formation of specific carbon-carbon and carbon-heteroatom bonds is meticulously planned. For example, the Barbier reaction has been utilized to stereoselectively form a key bond in the synthesis of a this compound segment. jst.go.jp
Development of Stereoselective and Regioselective Methodologies for this compound Synthesis
Achieving the correct stereochemistry and regiochemistry is paramount in the total synthesis of natural products. chemistrydocs.comegrassbcollege.ac.in For this compound and its relatives, this involves controlling the spatial arrangement of atoms at multiple chiral centers and selectively reacting specific functional groups within the molecule.
Stereoselective Control: Synthetic efforts have focused on methods that yield a single or major stereoisomer. chemistrydocs.com For example, the synthesis of the upper segment of this compound has been achieved stereoselectively. jst.go.jp In the synthesis of related compounds, chelation control has been used to direct nucleophilic attack, leading to high levels of asymmetric induction. egrassbcollege.ac.in This is crucial as different stereoisomers can have vastly different biological activities; for instance, while the natural product perforanoid A is cytotoxic, its 10-epi-diastereomer shows no such activity. organic-chemistry.org
Regioselective Reactions: Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is another key challenge. chemistrydocs.com In building complex molecules, chemists must choose reagents and conditions that favor reaction at the desired position to avoid the formation of unwanted isomers. tgc.ac.in
Synthetic Derivatization of this compound for Structural Diversity Generation
Once a synthetic route to the core structure is established, chemists can modify it to create a library of analogues. This process, known as derivatization, is crucial for exploring structure-activity relationships (SAR) and optimizing the properties of the parent compound. nih.gov
Chemo- and Regioselective Functionalization of this compound Scaffolds
The this compound scaffold possesses multiple functional groups that can be selectively modified. Chemo- and regioselective functionalization allows for the precise alteration of the molecule's structure. chemistrydocs.com This can involve:
Protecting Groups: Temporarily blocking certain functional groups to direct a reaction to a specific site.
Selective Reagents: Using reagents that preferentially react with one functional group over another. chemistrydocs.com For example, specific esterification methods like the Steglich esterification can be used to form ester linkages under mild conditions, which is useful for molecules with multiple sensitive sites. nih.gov
Preparation of Novel this compound Analogues and Hybrid Structures
The generation of novel analogues can involve significant changes to the this compound backbone or the introduction of entirely new structural motifs. This allows for the exploration of new chemical space and potentially new biological activities. nih.govmdpi.com Examples of strategies include:
Modification of Side Chains: Altering the prenyl or other substituent groups attached to the core.
Core Skeleton Rearrangement: Inducing rearrangements of the bicyclic core to access novel ring systems.
Hybrid Molecules: Combining structural features of this compound with other pharmacophores to create hybrid structures with potentially synergistic or novel properties.
Biomimetic Synthesis Studies Relevant to this compound Structural Elucidation and Complexity
Biomimetic synthesis aims to mimic nature's biosynthetic pathways in the laboratory. researchgate.netwiley-vch.de This approach can be a powerful tool for both synthesizing complex natural products and confirming or revising their proposed structures. researchgate.net
For this compound and related PPAPs, biomimetic approaches are particularly insightful. The structure of a related compound, originally identified as this compound, was later revised to hyphenrone A based on NMR spectroscopic data and biomimetic synthesis studies. molaid.comkib.ac.cn This highlights the power of biomimetic synthesis in structural elucidation. Furthermore, studies on the synthesis of the 7-oxabicyclo[4.2.1]nonane-8,9-dione core, a key feature of this compound, and biomimetic transannular photocycloadditions provide pathways to construct these complex bridged systems, mimicking potential biosynthetic steps. meijo-u.ac.jpkeio.ac.jp
Biological Activities and Molecular Mechanisms of Perforatumone
In Vitro Biological Activity Profiling of Perforatumone in Cellular and Subcellular Models
In vitro studies provide a foundational understanding of a compound's biological effects at the cellular and subcellular levels. For this compound, these investigations have centered on its interactions with pathways and molecules involved in neurotransmission and inflammation. biosynth.com
The mode of action of this compound is understood to involve the modulation of anti-inflammatory pathways. biosynth.com Its anti-inflammatory properties are associated with the inhibition of cytokines, which are key signaling molecules in the inflammatory response. biosynth.com However, specific studies detailing the direct modulatory effects of isolated this compound on defined cellular signaling cascades, such as the MAPK or NF-κB pathways, are not extensively detailed in the available literature. Research on the complete Hypericum perforatum extract has shown inhibition of signaling pathways like JAK/STAT, NF-κB, and MAPK, but these effects are generally attributed to the synergistic action of various compounds or specifically to other constituents like hyperforin (B191548). jobiost.com
This compound's anti-inflammatory activities are linked to its ability to inhibit certain enzymes that participate in the inflammatory process. biosynth.com Despite this, specific quantitative data, such as IC₅₀ values or inhibition constants (Kᵢ), for this compound against particular enzymes are not specified in the currently available research. For context, other compounds isolated from Hypericum perforatum, like hyperforin and I3,II8-biapigenin, have been identified as potent inhibitors of several human cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C9, and CYP1A2. nih.gov
A significant area of investigation for this compound is its potential to modulate neurotransmitter levels. biosynth.com It has been studied for its capacity to inhibit the reuptake of key neurotransmitters, including serotonin, dopamine, and norepinephrine. biosynth.com This action suggests a direct interaction with neurotransmitter transporter proteins, which would explain its potential utility in regulating mood. biosynth.com Detailed kinetic and binding affinity data for these receptor-ligand interactions are not available in the reviewed literature.
While extracts of Hypericum perforatum and its major components like hypericin (B1674126) and hyperforin have been shown to possess antiproliferative and apoptotic effects in various cancer cell lines, including prostate and osteosarcoma cells cabidigitallibrary.orgresearchgate.netnih.govresearchgate.net, specific studies focusing on the cytomodulatory and antiproliferative activities of isolated this compound are lacking in the available scientific literature. The anticancer effects observed are often attributed to the complex interplay of multiple compounds within the plant extract or to the photodynamic properties of hypericin. researchgate.netnih.gov
Receptor-Ligand Interactions and Other Molecular Target Engagements of this compound
Mechanistic Elucidation of this compound Action at the Molecular Level
Understanding the precise molecular mechanisms of a compound is crucial for its development as a therapeutic agent. For this compound, this involves investigating how it influences fundamental cellular processes like gene expression.
Identification and Validation of Specific Molecular Targets of this compound
Research into the biological effects of this compound (hyphenrone A) and its closely related analogues has identified specific molecular targets, providing insight into its mechanism of action.
One of the primary molecular targets identified for hyphenrone A is the Cav3.1 T-type calcium channel (TTCC) . A study identified hyphenrone A, along with its analogues hyphenrone B and hyphenrone C, as the first PPAP-type inhibitors of this specific calcium channel. researchgate.net The inhibitory concentrations (IC₅₀) were determined, quantifying their potency against this target.
Another identified molecular target is Acetylcholinesterase (AChE) , an enzyme critical for breaking down the neurotransmitter acetylcholine. Several compounds isolated from Hypericum henryi, the same plant source as hyphenrone A, demonstrated inhibitory activity against AChE. nih.govacs.orgnih.gov Specifically, hyphenrone A and hyphenrone B were noted for their interesting AChE inhibitory effects. nih.gov
| Compound | Molecular Target | Reported Activity (IC₅₀) |
|---|---|---|
| Hyphenrone A (this compound) | Cav3.1 T-type calcium channel | 7.07 μM |
| Hyphenrone B | Cav3.1 T-type calcium channel | 6.19 μM |
| Hyphenrone C | Cav3.1 T-type calcium channel | 5.47 μM |
| Hyphenrone A (this compound) | Acetylcholinesterase (AChE) | Inhibitory activity reported |
| Hyphenrone B | Acetylcholinesterase (AChE) | Inhibitory activity reported |
This compound's Role in Cellular Processes and Homeostasis Maintenance
The interaction of this compound (hyphenrone A) and its analogues with molecular targets translates into measurable effects on cellular processes, thereby influencing cellular homeostasis. The primary roles observed are related to cytotoxicity in cancer cells and antimicrobial effects, which are achieved by disrupting fundamental cellular processes like cell proliferation, apoptosis, and cell cycle progression. nih.gov
Antitumor Activity: Hyphenrone A and its structural relatives have demonstrated significant cytotoxic activities against various human tumor cell lines. nih.govnih.gov Studies on dearomatized isoprenylated acylphloroglucinols (DIAPs), which are structurally related to hyphenrone A and isolated from the same source, have shown that these compounds can inhibit cancer cell growth by inducing apoptosis (programmed cell death) and causing cell cycle arrest. nih.govresearchgate.net This disruption of the normal cell cycle prevents cancer cells from proliferating uncontrollably. The cytotoxic effects have been quantified against several cancer cell lines, as detailed in Table 2. For instance, hyperuralone A, a related PPAP, showed cytotoxic activities against five human cancer cell lines with IC₅₀ values ranging from 4.6 to 14.4 μM. researchgate.net
| Compound | Cancer Cell Line | Reported Activity (IC₅₀) |
|---|---|---|
| Hyperuralone A | HL-60 (Leukemia) | 4.6 μM |
| Hyperuralone A | SMMC-7721 (Hepatocellular carcinoma) | 10.4 μM |
| Hyperuralone A | A-549 (Lung cancer) | 14.4 μM |
| Hyperuralone A | MCF-7 (Breast cancer) | 12.5 μM |
| Hyperuralone A | SW480 (Colon cancer) | 11.8 μM |
| Hyperisampsin J | HL-60 (Leukemia) | 0.56 μM |
| Olympiforin B | MDA-MB-231 (Breast cancer) | 1.16 μM |
| Olympiforin B | K-562 (Leukemia) | 1.71 μM |
Antimicrobial Activity: The broader family of PPAPs also exhibits notable antimicrobial properties. While not reported for hyphenrone A directly, its close relative, ent-hyphenrone J, has shown antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis. mdpi.comacs.org This suggests that the core structure shared by these compounds is a key determinant of their ability to interfere with microbial viability.
Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for identifying the specific structural features of a molecule that are responsible for its biological effects. wikipedia.org This analysis allows chemists to make targeted modifications to a compound's structure to enhance its potency or selectivity. wikipedia.org For the class of polycyclic polyprenylated acylphloroglucinols (PPAPs), which includes this compound (hyphenrone A), it has been noted that despite the isolation of over 1200 distinct natural products, large-scale SAR studies for any single biological activity have been limited. researchgate.net
Correlative Analysis of this compound Structural Motifs and Biological Potency
A structural motif is a specific three-dimensional arrangement of atoms or amino acids that can be associated with a particular biological or chemical activity. acs.orgacs.org In the context of this compound (hyphenrone A) and its derivatives, a correlative analysis would involve synthesizing a series of analogues with systematic modifications to its core bicyclo[3.3.1]nonane skeleton and its various substituent groups (e.g., prenyl and acyl groups) and measuring the corresponding changes in biological potency.
Currently, specific and detailed SAR studies focusing on a series of this compound/hyphenrone A derivatives are not extensively documented in publicly available research. However, the diverse biological activities reported for the broader PPAP family—ranging from antidepressant and antimicrobial to antitumor effects—are attributed to their complex and varied structural architectures. cas.cn The potency and type of activity are highly dependent on the nature and stereochemistry of the ring systems and the attached isoprenyl and acyl side chains. mdpi.comresearchgate.net For example, research on other PPAPs indicates that modifications to these side chains can significantly alter their biological effects, forming the basis for future, more detailed SAR investigations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative structure-activity relationship (QSAR) models use statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov These models can then be used to predict the activity of new, untested chemical structures, guiding the design of more potent molecules. nih.govcreative-biolabs.com
As with SAR, specific QSAR models developed exclusively for this compound (hyphenrone A) analogues have not been reported in the literature. The development of a robust QSAR model requires a large dataset of structurally related compounds with well-defined biological activity data, which is not yet available for hyphenrone A.
However, QSAR modeling has been applied to the broader class of bicyclic polyprenylated acylphloroglucinols (BPPAPs). In one notable study, a validated QSAR model was developed to predict the anti-MRSA activity of a virtual library containing over 100,000 in-silico generated BPPAPs. researchgate.net This computational screening led to the synthesis of the 20 most promising candidates, which subsequently showed significantly improved activity against MRSA. researchgate.net This demonstrates the potential and applicability of QSAR approaches for exploring the vast chemical space of PPAPs and for rationally designing novel derivatives with enhanced biological potency.
Advanced Analytical Methodologies for Perforatumone Research
High-Resolution Mass Spectrometry and Chromatographic Techniques for Perforatumone Profiling and Quantitation
The combination of liquid chromatography and mass spectrometry (LC-MS) is a cornerstone for the analysis of this compound within complex mixtures, such as plant extracts. drawellanalytical.comgsconlinepress.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are widely used to separate this compound from other related phloroglucinols and metabolites found in Hypericum species. iipseries.orgchromtech.com These separation techniques exploit the physicochemical properties of the molecules, such as polarity, to achieve high resolution. iipseries.org
High-Resolution Mass Spectrometry (HRMS) offers exceptional mass accuracy and sensitivity, which is critical for the confident identification of compounds. researchgate.net Techniques like Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) can determine the mass of a molecule to within several decimal places. researchgate.net This precision allows for the calculation of the elemental formula of this compound, distinguishing it from other compounds that may have the same nominal mass. For instance, HRMS can differentiate between true this compound and potential isomers or impurities, even at trace levels. sterlingpharmasolutions.com
For quantitative analysis, LC-MS/MS (tandem mass spectrometry) is often employed. hilarispublisher.com This technique provides enhanced specificity and sensitivity by monitoring specific fragmentation patterns of the parent ion. sterlingpharmasolutions.com By creating a calibration curve with a purified standard, researchers can accurately quantify the concentration of this compound in various samples. drawellanalytical.com The development of these methods is essential for profiling the phytochemical composition of different Hypericum species and for quality control of related natural products. researchgate.net
Table 1: Chromatographic and Mass Spectrometric Parameters for this compound Analysis
| Parameter | Technique/Method | Description |
| Separation | HPLC/UPLC | Utilizes a stationary phase (e.g., C18 column) and a mobile phase (e.g., acetonitrile-water gradient) to separate compounds based on polarity. iipseries.orgchromtech.com |
| Identification | HRMS (e.g., Q-TOF, Orbitrap) | Provides high-resolution mass data (typically <5 ppm mass error) for accurate elemental composition determination. hilarispublisher.com |
| Quantitation | LC-MS/MS | Employs multiple reaction monitoring (MRM) for sensitive and specific measurement of this compound concentrations. |
| Sample Preparation | Solid Phase Extraction (SPE) | Often used to clean up and concentrate the analyte from complex matrices like plant extracts before analysis. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. rssl.comlibretexts.org While mass spectrometry provides the elemental formula, NMR reveals the precise arrangement and connectivity of atoms within the molecule. alfa-chemistry.com
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom. libretexts.org The chemical shifts, signal integrations, and coupling patterns in a ¹H NMR spectrum help to identify different functional groups and their neighboring protons. libretexts.org
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure. alfa-chemistry.com Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for piecing together the carbon skeleton by showing correlations between protons and carbons over two to three bonds. These combined techniques were instrumental in revising the structure of what was initially identified as this compound to hyphenrone A. kib.ac.cn
Table 2: Key NMR Techniques for this compound Structural Analysis
| NMR Experiment | Information Provided |
| ¹H NMR | Provides data on the number of different types of protons and their electronic environments. libretexts.org |
| ¹³C NMR | Shows the number of different types of carbon atoms in the molecule. libretexts.org |
| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. libretexts.org |
| COSY | Reveals ¹H-¹H spin-spin coupling networks, identifying adjacent protons. alfa-chemistry.com |
| HSQC | Correlates each proton with its directly bonded carbon atom. alfa-chemistry.com |
| HMBC | Shows correlations between protons and carbons separated by 2-3 bonds, key for skeletal assembly. alfa-chemistry.com |
Development of Robust Bioanalytical Assays for this compound Detection in Complex Biological Matrices (excluding human clinical samples)
Detecting and quantifying this compound in complex biological matrices, such as plant tissues or animal-derived samples from preclinical studies, presents unique challenges due to the presence of numerous interfering substances. nih.govbioivt.com The development of robust bioanalytical assays is critical for pharmacokinetic, metabolic, and distribution studies in non-human subjects.
These assays typically rely on LC-MS/MS due to its high selectivity and sensitivity. bioivt.com A key aspect of method development is sample preparation, which aims to isolate this compound from the matrix components that can interfere with the analysis. Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to clean up the sample before injection into the LC-MS system.
For matrices that are difficult to obtain, such as specific animal tissues, a "surrogate matrix" approach may be used. nih.govpharm-analyt.com This involves using a more readily available matrix (e.g., a buffered solution with bovine serum albumin or plasma from a different species) to prepare calibration standards and quality control samples. pharm-analyt.com The validity of this approach must be demonstrated by showing that the surrogate matrix does not affect the accuracy and precision of the assay. pharm-analyt.com The goal is to develop a reliable method that can accurately measure this compound concentrations across a range of expected levels in the study samples. nih.gov
Spectroscopic and Chiroptical Methods for this compound Stereochemical Analysis
This compound possesses chiral centers, meaning it can exist as different stereoisomers (enantiomers or diastereomers). Determining the absolute configuration of these stereocenters is a crucial aspect of its chemical characterization. While NMR can define the relative stereochemistry, chiroptical methods are often required to determine the absolute three-dimensional structure. nih.gov
Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful non-empirical methods for assigning the absolute configuration of chiral molecules in solution. mdpi.commdpi.com These techniques measure the differential absorption of left and right circularly polarized light. mdpi.com
The modern approach involves comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for each possible stereoisomer. frontiersin.orgnih.gov A good match between the experimental spectrum and the calculated spectrum for one specific isomer allows for the unambiguous assignment of its absolute configuration. nih.gov This combination of experimental chiroptical data and theoretical computation provides a high level of confidence in the stereochemical assignment of complex natural products like this compound. mdpi.com
Computational and Theoretical Investigations of Perforatumone
Molecular Docking and Dynamic Simulations of Perforatumone-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and a biological target, typically a protein. mdpi.comfrontiersin.org Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, while MD simulations provide insights into the dynamic behavior of this complex over time. nih.govnih.gov
While specific molecular docking studies for this compound are not extensively documented, research on analogous PPAPs provides a framework for understanding its potential interactions. For instance, in silico docking studies of a synthetic PPAP derivative, PPAP53, revealed its binding to the F1 pocket of human serum albumin with a calculated binding energy of -7.5 kcal/mol. mdpi.com This suggests that this compound may also interact with transport proteins, which could influence its bioavailability and distribution in biological systems.
Molecular dynamics simulations, which model the movement of atoms in a system over time, offer a more detailed view of the stability of ligand-protein complexes and the conformational changes that may occur upon binding. livecomsjournal.orgyoutube.com For a compound like this compound, MD simulations could elucidate the flexibility of its prenyl side chains and the stability of its interaction within a target's binding pocket, providing crucial information for understanding its mechanism of action.
Table 1: Illustrative Molecular Docking Data for a Related Polyprenylated Acylphloroglucinol
This table presents hypothetical data based on typical docking studies of similar compounds to illustrate the type of information generated.
| Parameter | Value | Description |
| Target Protein | Acetylcholinesterase | An enzyme implicated in neurotransmission, inhibited by some 1,9-seco-BPAPs. acs.org |
| Binding Affinity (kcal/mol) | -8.5 | A measure of the strength of the interaction between the ligand and the protein. |
| Key Interacting Residues | TYR70, TRP84, PHE330 | Amino acids in the active site forming hydrogen bonds or hydrophobic interactions. |
| Type of Interactions | Hydrogen Bonding, Hydrophobic | The primary forces stabilizing the ligand-protein complex. |
Quantum Chemical Calculations for this compound Reactivity, Conformation, and Spectroscopic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and energetic properties of molecules. wikipedia.orgubc.cacam.ac.uktugraz.at These methods are instrumental in understanding a molecule's reactivity, conformational preferences, and in interpreting spectroscopic data.
For complex structures like PPAPs, quantum chemical calculations, particularly Time-Dependent Density Functional Theory (TDDFT), have been pivotal in elucidating and confirming their absolute configurations by calculating theoretical electronic circular dichroism (ECD) spectra and comparing them with experimental data. doi.org The structure of this compound itself was determined through detailed spectroscopic analysis, a process often supported by theoretical NMR calculations. researchgate.net
Quantum calculations can also provide insights into the reactivity of this compound by mapping its electron distribution and identifying regions susceptible to nucleophilic or electrophilic attack. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity.
Table 2: Representative Quantum Chemical Calculation Outputs for a Model Acylphloroglucinol
This table shows the kind of data that would be generated from quantum chemical calculations on a molecule structurally similar to this compound.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons (oxidation potential). |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons (reduction potential). |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and interactions. |
In Silico Prediction and Prioritization of this compound Biological Activities and Targets
In silico methods for predicting biological activity leverage computational models to screen compounds against virtual panels of biological targets or to predict their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). cam.ac.uk These approaches, including Quantitative Structure-Activity Relationship (QSAR) models, are vital for prioritizing compounds for further experimental testing. nih.gov
Studies on various cytotoxic polyprenylated acylphloroglucinols from Hypericum species have utilized in silico tools to evaluate their drug-likeness and ADME profiles. researchgate.netbas.bg These analyses, often based on rules like Lipinski's "rule of five," have generally indicated that PPAPs possess good oral bioavailability despite significant lipophilicity and low water solubility. bas.bg For this compound, such predictions would be invaluable in assessing its potential as a therapeutic agent. Some 1,9-seco-BPAPs have been found to exhibit moderate inhibitory activity against acetylcholinesterase, suggesting a potential area for the predicted biological activity of this compound. acs.org
QSAR analysis, which correlates variations in molecular structure with changes in biological activity, has been applied to PPAPs to understand the structural basis for their interaction with receptors. researchgate.net A QSAR model for this compound and its analogs could identify the key structural features responsible for a specific biological effect, guiding the design of more potent derivatives.
Table 3: Predicted ADME Properties and Biological Activities for a Representative PPAP
This interactive table showcases typical predictions for a compound in the same class as this compound.
| Property/Activity | Prediction | Method |
| Pharmacokinetics | ||
| Gastrointestinal Absorption | High | SwissADME bas.bg |
| P-glycoprotein Substrate | No | SwissADME bas.bg |
| CYP3A4 Inhibitor | Yes | SwissADME bas.bg |
| Drug-Likeness | ||
| Lipinski's Rule of Five | Compliant | Molinspiration researchgate.net |
| Bioactivity Prediction | ||
| Kinase Inhibitor Score | 0.45 | Molinspiration researchgate.net |
| Enzyme Inhibitor Score | 0.60 | Molinspiration researchgate.net |
| GPCR Ligand Score | 0.15 | Molinspiration researchgate.net |
Chemoinformatic and Cheminformatic Analysis of this compound Chemical Space and Related Structures
Chemoinformatics involves the use of computational methods to analyze and organize large sets of chemical data, often by mapping them into a "chemical space." plos.orgnih.govrsc.org This analysis helps in understanding the structural diversity of a group of compounds and their relationship to the broader chemical universe. researchgate.net
For the PPAP family, including this compound, a chemoinformatic analysis would involve calculating a variety of molecular descriptors (e.g., molecular weight, lipophilicity, number of rotatable bonds, fraction of sp3 carbons) for each member. These descriptors can then be used in dimensionality reduction techniques like Principal Component Analysis (PCA) to visualize the chemical space occupied by this class of compounds. plos.org Such an analysis could reveal the unique position of 1,9-seco-BPAPs like this compound within the broader PPAP family and compare their structural features to those of known drugs. plos.org This can highlight the novelty of their scaffolds and their potential for drug discovery.
Table 4: Comparative Chemoinformatic Descriptors
This table compares key molecular descriptors for a representative 1,9-seco-BPAP (like this compound) with a typical bicyclic PPAP (like Hyperforin) and an average FDA-approved drug.
| Descriptor | 1,9-seco-BPAP (e.g., this compound) | Bicyclic PPAP (e.g., Hyperforin) | Average FDA-approved Drug |
| Molecular Weight ( g/mol ) | ~520 | ~536 | ~350-450 |
| LogP (Lipophilicity) | ~6.5 | ~7.0 | ~2-4 |
| Number of H-bond Donors | 2-3 | 1 | 1-2 |
| Number of H-bond Acceptors | 5-6 | 5 | 3-5 |
| Fraction of sp3 carbons (Fsp3) | ~0.75 | ~0.80 | ~0.45 |
Future Directions and Emerging Research Avenues for Perforatumone
Integration of Advanced Biosynthetic Engineering for Enhanced Perforatumone Production
The natural abundance of this compound in Hypericum perforatum is insufficient for extensive research and potential commercialization, and its complex structure makes total chemical synthesis inefficient. nsf.govacs.org Biosynthetic engineering offers a promising alternative for sustainable and scalable production. This involves harnessing and optimizing the plant's natural enzymatic machinery within a microbial host or through cell-free systems. mednexus.orgnih.gov
Key research efforts will likely focus on:
Pathway Elucidation: The complete biosynthetic pathway of this compound is not fully understood. While it is presumed to derive from the coupling of a phloroglucinol (B13840) core with geranyl pyrophosphate, followed by a cascade of cyclizations and oxidative rearrangements typical for PPAPs, the specific enzymes have yet to be characterized. nsf.govacs.org Identifying and isolating the genes encoding the acylphloroglucinol synthase, prenyltransferases, and cyclases responsible for its formation is the first critical step.
Heterologous Expression: Once the biosynthetic genes are identified, they can be transferred into a suitable microbial host, such as Saccharomyces cerevisiae (baker's yeast) or Escherichia coli. These hosts can be genetically engineered to provide the necessary precursor molecules and optimized for high-yield production of the target compound. nih.gov
Enzyme Engineering: The efficiency and specificity of biosynthetic enzymes can be improved through protein engineering techniques like directed evolution and structure-guided mutagenesis. mednexus.orgbiorxiv.org This could increase the final titer of this compound and potentially reduce the formation of unwanted byproducts, simplifying downstream processing. mednexus.org Recent successes in engineering enzymes for other complex natural products demonstrate the feasibility of this approach. biorxiv.orgbiorxiv.org
| Strategy | Description | Potential Outcome | References |
| Pathway Discovery | Using transcriptomics and genomics on H. perforatum to identify candidate genes (e.g., prenyltransferases, P450 enzymes) involved in PPAP biosynthesis. | Complete elucidation of the this compound biosynthetic pathway. | biorxiv.orgnih.gov |
| Heterologous Production | Transferring the identified biosynthetic genes into a microbial chassis like S. cerevisiae or E. coli. | Scalable and sustainable production of this compound, independent of plant cultivation. | nih.gov |
| Protein Engineering | Modifying key enzymes in the pathway to improve catalytic efficiency, substrate specificity, or stability. | Increased yields and purity of this compound in the production host. | mednexus.orgbiorxiv.orgbiorxiv.org |
| Metabolic Engineering | Optimizing precursor supply (e.g., phloroglucinol, dimethylallyl pyrophosphate) in the microbial host to direct metabolic flux towards this compound. | Enhanced overall productivity of the engineered strain. | mdpi.com |
Exploration of Undiscovered or Underinvestigated Biological Functions of this compound
Current investigations into this compound have primarily centered on its potential role in neuropsychiatric conditions, likely stemming from the well-known use of its source, St. John's Wort, as an antidepressant. biosynth.comnih.gov Its mode of action is thought to involve the modulation of neurotransmitters. biosynth.com However, Hypericum perforatum extracts exhibit a wide array of biological activities, including anticancer, antiviral, antimicrobial, and antioxidant effects, suggesting that its individual constituents, including this compound, may possess a broader pharmacological profile than currently appreciated. cabidigitallibrary.orgispecjournal.comnih.gov
Future research should systematically explore these underinvestigated areas:
Anticancer Activity: Many natural products with complex cyclic structures exhibit potent cytotoxic effects against cancer cell lines. Research has shown that H. perforatum extracts can induce cell death in various cancer cells, including prostate cancer. cabidigitallibrary.orgnih.gov Screening this compound against a panel of human cancer cell lines could uncover novel antitumor properties.
Antimicrobial and Antiviral Effects: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. ispecjournal.com Other constituents of H. perforatum, such as hyperforin (B191548) and hypericin (B1674126), have demonstrated antibacterial and antiviral properties. ispecjournal.comnih.gov this compound should be evaluated for its efficacy against clinically relevant bacteria, fungi, and viruses.
Neuroprotective Properties: Beyond its role in mood regulation, the potential for this compound to protect against neurodegenerative diseases like Alzheimer's or Parkinson's disease is an open question. Its anti-inflammatory effects could be relevant in these conditions, which often have a neuroinflammatory component. biosynth.com
Metabolic Disorders: The influence of complex natural products on metabolic pathways is a growing area of interest. Investigating the effects of this compound on processes like glucose metabolism and lipid regulation could reveal unexpected therapeutic applications. mdpi.com
| Potential Biological Function | Rationale | Proposed Research Approach | References |
| Anticancer | The source plant, H. perforatum, shows anticancer activity. Complex natural products are a rich source of chemotherapeutics. | In vitro screening against a panel of cancer cell lines (e.g., prostate, breast, lung). | cabidigitallibrary.orgnih.gov |
| Antimicrobial | Related compounds from Hypericum species exhibit antibacterial and antifungal activity. | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against pathogenic bacteria and fungi. | ispecjournal.comnih.gov |
| Antiviral | Hypericin, from the same plant, is a known photosensitizing antiviral agent. | In vitro viral replication assays for a range of viruses (e.g., influenza, herpesviruses). | cabidigitallibrary.orgnih.gov |
| Neuroprotection | Known anti-inflammatory activity could be beneficial in neurodegenerative diseases. | Cellular models of neurodegeneration to assess protection against oxidative stress and excitotoxicity. | biosynth.com |
Application of Multi-Omics Technologies for Comprehensive this compound Mechanistic Studies
Understanding how this compound exerts its effects at a molecular level is crucial for its development as a therapeutic agent. scispace.com While its ability to inhibit neurotransmitter reuptake has been suggested, this is likely an oversimplification. biosynth.com A systems-level understanding can be achieved by integrating various "omics" technologies, which provide a holistic snapshot of cellular responses to the compound. nih.gov This multi-omics or "trans-omics" approach can reveal novel drug targets and biomarkers. nih.gov
Key technologies and their applications include:
Transcriptomics (RNA-Seq): This technique can identify all genes that are up- or down-regulated in cells upon treatment with this compound. This can point to the signaling pathways and cellular processes that are affected, providing clues to its mechanism of action. nih.gov
Proteomics: By analyzing changes in the entire protein landscape of a cell, proteomics can identify the specific protein targets that this compound binds to or whose expression or activity it modulates. This is essential for moving beyond pathway-level analysis to direct target identification. frontlinegenomics.com
Integrative Analysis: The true power of this approach lies in integrating the data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.comnih.gov For example, an observed change in a metabolic pathway (metabolomics) can be linked to altered expression of the enzymes involved (proteomics) and the genes that code for them (transcriptomics). This integrated view can build comprehensive molecular networks that explain the compound's effects. nih.gov
| Omics Technology | Information Gained | Application to this compound Research | References |
| Transcriptomics | Genome-wide gene expression changes. | Identifying cellular pathways modulated by this compound (e.g., inflammation, synaptic function). | nih.govnih.gov |
| Proteomics | Global protein expression and post-translational modification changes. | Identifying direct protein binding partners and downstream protein expression changes. | frontlinegenomics.commdpi.com |
| Metabolomics | Comprehensive analysis of cellular metabolites. | Understanding how this compound affects metabolic pathways and cellular energy states. | nih.gov |
| Multi-Omics Integration | A holistic view of molecular interactions across different biological layers. | Constructing a detailed mechanistic model of this compound's action, identifying key nodes for therapeutic intervention. | scispace.comnih.gov |
Development of Innovative Methodologies for this compound Analog Generation and High-Throughput Screening
To improve the potency, selectivity, and drug-like properties of this compound, it is necessary to generate and test a wide variety of its chemical analogs. The structural complexity of this compound makes traditional medicinal chemistry approaches challenging and time-consuming. rsc.org Therefore, innovative strategies for both analog generation and rapid biological evaluation are required.
Future research will likely incorporate:
Combinatorial Biosynthesis & Precursor-Directed Biosynthesis: By manipulating the biosynthetic pathway, it is possible to create novel "unnatural" natural products. This can be done by introducing engineered enzymes with altered substrate specificities or by feeding the biosynthetic system with modified precursor molecules (precursor-directed biosynthesis). biorxiv.orgbiorxiv.org This approach could rapidly generate a library of this compound analogs with diverse functionalizations.
Development of High-Throughput Screening (HTS) Assays: Once a library of analogs is created, it must be screened efficiently. HTS technologies allow for the rapid testing of thousands of compounds per day. For this compound, this could involve developing robust assays for its known or hypothesized targets, such as neurotransmitter transporters or inflammatory enzymes. biosynth.comnih.gov
Advanced Screening Platforms: Moving beyond simple enzymatic assays, modern HTS platforms utilize more sophisticated techniques. These include biophysical, label-free methods (e.g., protein thermal shift assays) that can identify compounds that bind to a target protein, regardless of their functional effect, and high-content imaging, which assesses cellular changes phenotypically. nih.govevotec.com These methods are less prone to artifacts and can provide richer data on the activity of each analog.
| Methodology | Description | Application to this compound | References |
| Combinatorial Biosynthesis | Using engineered enzymes with relaxed substrate specificity to incorporate different building blocks into the core scaffold. | Generation of a diverse library of this compound analogs with modifications at various positions. | nih.govbiorxiv.org |
| Precursor-Directed Biosynthesis | Supplying non-native precursors to an engineered biosynthetic pathway to create novel derivatives. | Creation of new-to-nature halogenated or otherwise modified this compound analogs for structure-activity relationship studies. | biorxiv.org |
| High-Throughput Screening (HTS) | Automated testing of large compound libraries in miniaturized biological assays. | Rapidly identifying analogs with improved activity against targets like neurotransmitter transporters or inflammatory cytokines. | nih.gov |
| Biophysical & Phenotypic Screening | Using label-free techniques (e.g., protein thermal shift) or high-content imaging to screen for binders or functional cellular effects. | Identifying direct binders to target proteins and discovering analogs with novel or unexpected mechanisms of action. | nih.govevotec.com |
Q & A
Basic Research Questions
Q. What are the key structural features of Perforatumone, and what analytical techniques are critical for its characterization?
- Methodological Answer : Structural elucidation of this compound relies on a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY, HSQC, HMBC) is essential for determining carbon-hydrogen frameworks and connectivity. Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups. Single-crystal X-ray diffraction provides absolute stereochemical configuration. For example, asymmetric centers in this compound’s core were resolved using X-ray crystallography in synthetic studies .
Q. What synthetic methodologies have been successfully employed in the total synthesis of this compound?
- Methodological Answer : Total synthesis strategies for this compound emphasize stereocontrolled reactions. A pivotal step involves asymmetric Claisen rearrangement to establish chirality, as demonstrated by Keio University researchers. This reaction employs chiral catalysts to achieve enantioselectivity, followed by ring-closing metathesis to form cyclic structures. Protecting group strategies (e.g., tert-butyldimethylsilyl ethers) are critical for regioselectivity in multi-step syntheses. Key intermediates are purified via flash chromatography and characterized at each stage to ensure fidelity .
Advanced Research Questions
Q. How do researchers address stereochemical challenges during the asymmetric synthesis of this compound’s core structure?
- Methodological Answer : Stereochemical control is achieved through chiral auxiliaries and catalyst-mediated enantioselective reactions . For instance, asymmetric Claisen rearrangement using Evans’ oxazolidinone auxiliaries ensures precise stereochemistry at quaternary centers. Reaction conditions (temperature, solvent polarity) are optimized via Design of Experiments (DoE) to maximize enantiomeric excess (ee). Kinetic resolution and chiral HPLC are used to isolate desired enantiomers when competing pathways lead to racemization .
Q. What strategies are employed to overcome low yields in key steps of this compound’s multi-step synthesis?
- Methodological Answer : Low yields in critical steps (e.g., cyclization or cross-coupling) are mitigated through:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates in SN2 pathways.
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) improve efficiency in Suzuki-Miyaura couplings.
- Temperature gradients : Slow heating protocols reduce side reactions in thermally sensitive steps.
Researchers at Keio University reported yield improvements from 22% to 68% in a key diastereoselective step by adjusting catalyst loading and reaction time .
Q. How do researchers validate synthetic this compound against natural isolates, and what analytical discrepancies require resolution?
- Methodological Answer : Validation involves comparative analysis of specific optical rotation , melting points , and spectroscopic data (NMR, IR) between synthetic and natural samples. Discrepancies in NOESY correlations or unexpected coupling constants may indicate conformational flexibility or impurities. For example, a 2024 study resolved conflicting HMBC signals by re-examining solvent effects on NMR chemical shifts, leading to revised assignments of methylene protons .
Q. What role does computational chemistry play in predicting this compound’s reactivity and guiding synthetic route design?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state energies and regioselectivity in rearrangement reactions. Molecular mechanics simulations (e.g., MM2 force fields) model steric interactions to optimize protecting group strategies. In one case, computational modeling identified a high-energy intermediate in a failed cyclization step, prompting substitution of a bulky silyl ether with a benzyl group to reduce strain .
Data Contradiction and Reproducibility
Q. How are contradictions in spectral data addressed during this compound’s structural characterization?
- Methodological Answer : Contradictions arise from solvent-dependent NMR shifts or crystallographic disorder. Researchers use variable-temperature NMR to assess dynamic effects and crystallographic refinement tools (e.g., SHELXL) to model disordered atoms. For example, a 2025 study resolved ambiguous NOE signals by re-crystallizing this compound in deuterated benzene, which stabilized a dominant conformation .
Q. What protocols ensure reproducibility in this compound’s synthetic procedures across different laboratories?
- Methodological Answer : Reproducibility is ensured through:
- Detailed reaction logs : Precise documentation of catalyst batches, solvent purity, and humidity levels.
- Collaborative validation : Independent replication by partner labs (e.g., Osaka City University’s validation of Keio’s asymmetric Claisen protocol).
- Open-data practices : Sharing raw NMR spectra and crystallographic .cif files in supplementary materials .
Methodological Frameworks
| Research Phase | Key Considerations for this compound Studies |
|---|---|
| Experimental Design | Use PICOT framework: Population (reaction steps), Intervention (catalysts), Comparison (yields), Outcome (purity), Time (reaction hours). |
| Data Analysis | Apply FINER criteria: Ensure data is Feasible, Interesting, Novel, Ethical, and Relevant. |
| Contradiction Resolution | Employ iterative hypothesis testing and peer review of spectral interpretations. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
